(3,4-Dimethoxyphenyl)acetyl chloride

Description

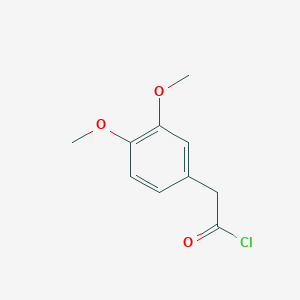

(3,4-Dimethoxyphenyl)acetyl chloride (CAS: 10313-60-7), also known as homoveratryl chloride, is an aromatic acyl chloride with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It is characterized by two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring, attached to an acetyl chloride functional group. Key physical properties include:

- Density: 1.245 g/mL at 25°C

- Boiling Point: 118–119°C at 0.2 mmHg

- Melting Point: 40–43°C

- Flash Point: >230°F .

This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of amides, esters, and polymers. For example, it has been employed in coupling reactions with carbon nanotubes for advanced material synthesis and in the development of tyrosinase inhibitors for cosmetic applications . Its safety profile includes GHS hazard statements H314 (causes severe skin burns) and H335 (may cause respiratory irritation), necessitating handling under inert atmospheres .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJIMTPENIGDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394078 | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-60-7 | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is the most widely used reagent for this transformation due to its high efficiency and compatibility with aromatic carboxylic acids. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Procedure :

-

Dissolve (3,4-dimethoxyphenyl)acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add thionyl chloride (1.2–1.5 equiv) dropwise at 0°C.

-

Reflux the mixture at 40–45°C for 4–6 hours.

-

Remove excess SOCl₂ and solvent under reduced pressure to isolate the product as a pale-yellow oil.

Key Parameters :

Oxalyl Chloride as an Alternative Reagent

Oxalyl chloride ((COCl)₂) offers a milder alternative, especially for acid-sensitive substrates. This method generates fewer corrosive byproducts (CO and CO₂) compared to SOCl₂.

Procedure :

-

Suspend (3,4-dimethoxyphenyl)acetic acid in dry tetrahydrofuran (THF).

-

Add oxalyl chloride (1.1 equiv) and catalytic dimethylformamide (DMF) at −10°C.

-

Stir the reaction at room temperature for 2–3 hours.

-

Evaporate volatiles to obtain the crude product, which is purified via distillation.

Advantages :

-

Higher selectivity for sterically hindered acids.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety while maintaining high throughput. Key considerations include:

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance heat dissipation and reaction control:

Byproduct Management

-

HCl Gas Neutralization : Scrubbed using NaOH solutions to prevent equipment corrosion.

-

Solvent Recovery : DCM and THF are recycled via fractional distillation (>95% recovery).

Analytical Characterization

Post-synthesis validation ensures product integrity and compliance with regulatory standards:

Spectroscopic Data

Physicochemical Properties

Reaction Optimization Strategies

Solvent Selection

Catalyst Screening

-

DMF Catalysis : 0.1–0.5 mol% DMF enhances acyl chloride formation by stabilizing reactive intermediates.

Comparative Analysis of Chlorinating Agents

| Reagent | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| Thionyl Chloride | 4–6 hours | 85–92% | SO₂, HCl |

| Oxalyl Chloride | 2–3 hours | 80–88% | CO, CO₂ |

Thionyl chloride remains preferred for large-scale synthesis due to lower cost, whereas oxalyl chloride suits lab-scale reactions requiring milder conditions .

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Dimethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives

Hydrolysis: In the presence of water, this compound hydrolyzes to form (3,4-dimethoxyphenyl)acetic acid and hydrochloric acid.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used in the synthesis of this compound from (3,4-dimethoxyphenyl)acetic acid.

Amines and Alcohols: React with this compound to form amides and esters, respectively.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

(3,4-Dimethoxyphenyl)acetic Acid: Formed from hydrolysis

Applications De Recherche Scientifique

Organic Synthesis

(3,4-Dimethoxyphenyl)acetyl chloride is widely used as an intermediate in the synthesis of complex organic molecules. Its reactive acyl chloride functional group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : This compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Hydrolysis : In the presence of water, it hydrolyzes to yield (3,4-dimethoxyphenyl)acetic acid and hydrochloric acid, which can be further utilized in synthetic pathways.

Pharmaceutical Applications

In medicinal chemistry, this compound is utilized for synthesizing biologically active compounds. For example, it has been employed in the preparation of:

- Homo Veratryl Nitrile : This compound has shown potential in various therapeutic applications.

- Isomeric Naphthalene Sulphonyl Compounds : These derivatives have been investigated for their antimicrobial properties and other biological activities .

Agrochemical Development

The compound is also significant in the agrochemical industry. Its derivatives are explored for their effectiveness as pesticides and herbicides due to their structural similarities to naturally occurring compounds that exhibit biological activity against pests.

Case Study 1: Synthesis of Amides

A study demonstrated that treatment of 4-aminophenol with this compound resulted in the formation of an amide derivative. This reaction highlights the compound's utility in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .

Case Study 2: Antimicrobial Activity

Research on naphthalene sulphonyl derivatives synthesized from this compound indicated promising antimicrobial activity against various pathogens. This underscores its potential role in developing new antimicrobial agents .

Chemical Properties and Comparison

Mécanisme D'action

The mechanism of action of (3,4-dimethoxyphenyl)acetyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

- Electron-Donating Substituents: The 3,4-dimethoxy groups in this compound enhance electron density at the carbonyl carbon, increasing its reactivity in nucleophilic acyl substitution reactions compared to non-substituted analogs. This property is exploited in synthesizing bioactive amides (e.g., tyrosinase inhibitors) .

- Comparison with 4-Methoxybenzoyl Chloride : The para-methoxy group in 4-methoxybenzoyl chloride provides moderate electron donation, but the absence of a second methoxy group reduces steric hindrance, making it more reactive in some electrophilic reactions .

Research Findings and Industrial Relevance

- Material Science: this compound has been grafted onto multi-walled carbon nanotubes (MWCNTs) to enhance interfacial interactions in composites .

- Pharmaceuticals : Derivatives of this compound are pivotal in synthesizing melanin inhibitors and anticancer agents . For example, dimethoxy-substituted coumarins and acetamides show cytotoxic effects against A549, MCF7, and HepG2 cell lines (IC₅₀: 2.73–24.14 μM) .

Activité Biologique

(3,4-Dimethoxyphenyl)acetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acyl chloride derivative characterized by the presence of two methoxy groups on a phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 216.65 g/mol. The compound is typically synthesized through the acylation of 3,4-dimethoxyphenol with acetyl chloride, utilizing phosphorus pentachloride as a reagent under controlled conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting various biological processes.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : The compound might affect gene expression related to cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's effectiveness was linked to its capacity to modulate key signaling pathways involved in cancer development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that this compound displays significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect is believed to arise from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Comparative studies have shown that its antioxidant activity surpasses that of standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it induced apoptosis through caspase activation and mitochondrial dysfunction .

- Antimicrobial Evaluation : A series of tests against common pathogens demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating substantial antimicrobial potential .

- Antioxidant Assessment : The DPPH radical scavenging assay showed that the compound had an IC50 value of 25 µg/mL, which is significantly lower than that of many known antioxidants, suggesting strong antioxidant capabilities .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for (3,4-Dimethoxyphenyl)acetyl chloride?

Methodological Answer:

The compound is typically synthesized via reaction of (3,4-dimethoxyphenyl)acetic acid with chlorinating agents like oxalyl chloride or thionyl chloride. For example, oxalyl chloride (1.7 g, 13.26 mmol) and a catalytic amount of DMF in anhydrous dichloromethane at 0°C can convert the carboxylic acid to the acyl chloride with >90% yield . Alternatively, nucleophilic substitution with 3,4-difluoroaniline in tetrahydrofuran (THF) at room temperature has been used to generate derivatives .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- 1H-NMR : Peaks at δ 3.89–3.90 ppm (methoxy groups) and aromatic protons at δ 6.8–7.2 ppm .

- Melting Point : 40–43°C (lit.) .

- Elemental Analysis : Confirms C, H, and Cl content (C10H11ClO3, MW 214.65) .

- Refractive Index : n20/D 1.5489 .

Advanced: How do methoxy groups influence reactivity in acyl transfer reactions?

Methodological Answer:

The electron-donating methoxy groups at the 3- and 4-positions enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the substituents can reduce reaction rates. X-ray crystallography reveals a dihedral angle of 53.7° between the aromatic rings in derivatives, which may affect intermolecular interactions (e.g., hydrogen bonding with N–H groups) .

Advanced: What experimental designs optimize stability during storage?

Methodological Answer:

Due to moisture sensitivity, store under inert gas (N2/Ar) in anhydrous solvents (e.g., THF, DCM) at –20°C. Avoid exposure to bases or oxidizing agents. Decomposition occurs upon prolonged contact with water, releasing HCl .

Contradiction Analysis: How to resolve discrepancies in reported melting points (e.g., 40–43°C vs. 393 K)?

Methodological Answer:

The melting point of 393 K (~120°C) reported in a tyrosinase inhibitor study likely refers to a derivative (e.g., N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide), not the parent acyl chloride. Pure this compound melts at 40–43°C . Contradictions may arise from impurities or polymorphic forms; recrystallization in ethyl acetate/hexane mixtures is recommended for purification .

Advanced: What role does this compound play in developing enzyme inhibitors?

Methodological Answer:

It serves as a key intermediate in synthesizing tyrosinase inhibitors for anti-pigmentation agents. For example, coupling with 3,4-difluoroaniline yields derivatives that inhibit melanin formation via hydrogen-bonded crystal networks . In cancer research, it forms amide bonds with sulfonamide moieties to create COX-2 inhibitors with anti-tumor activity (e.g., 95% yield in a nucleophilic substitution reaction) .

Methodological: How to address low yields in amide coupling reactions?

Methodological Answer:

- Use a 1.2:1 molar ratio of acyl chloride to amine to drive the reaction .

- Activate the acyl chloride with DMF (catalytic) in THF at 0°C to enhance reactivity .

- Purify via silica gel chromatography (hexane/ethyl acetate, 2:1) to isolate the product .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- GHS Hazards : Corrosive (Category 1B), causes severe skin burns (H314) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate .

- Storage : Keep in sealed containers under inert gas; avoid contact with moisture .

Basic: What solvents are compatible for reactions involving this acyl chloride?

Methodological Answer:

Anhydrous aprotic solvents (THF, DCM, ethyl acetate) are ideal. Polar solvents like water or alcohols should be avoided due to rapid hydrolysis. Ethyl acetate is preferred for slow evaporation to grow single crystals .

Advanced: How to analyze intermolecular interactions in derivatives?

Methodological Answer:

X-ray crystallography reveals hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize crystal structures. For example, a one-dimensional network along the c-axis was observed in N-(3,4-difluorophenyl) derivatives, critical for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.